2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane
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Overview
Description
2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant electron-withdrawing effects and hydrophobic characteristics, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane typically involves the use of precursor reagents that deliver the fluoroalkyl groups through various reaction mechanisms. These mechanisms include photoredox, transition metal-catalyzed, nucleophilic, or electrophilic reactions . For instance, the trifluoromethylation of sulfur atoms can be achieved using Ru(bpy)3Cl2 as the photocatalyst, with reactions performed in continuous flow showing increased efficiency compared to batch reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow strategies to address challenges such as insufficient interfacial contact and scalability issues in gas-liquid batch reactions. Continuous flow systems have been shown to enhance the efficiency of fluoroalkylation reactions, making them a preferred method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, nucleophiles, and electrophiles. The reaction conditions often involve photoredox catalysis or continuous flow systems to enhance efficiency and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions can yield fluoroalkylated compounds with improved biological properties such as metabolic stability, lipophilicity, and binding selectivity .
Scientific Research Applications
2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of bioactive compounds and as a reagent in various organic reactions .
- Biology : Incorporated into drug molecules to enhance bioavailability, binding selectivity, and metabolic stability .
- Medicine : Utilized in the development of therapeutic drugs with improved biological properties .
- Industry : Applied in the production of agrochemicals and materials with enhanced performance characteristics .
Mechanism of Action
The mechanism by which 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane exerts its effects involves the strong electron-withdrawing effect of the fluorine atoms. This effect influences the compound’s reactivity and interactions with molecular targets. The incorporation of fluoroalkyl groups into molecules can dramatically improve their biological properties, such as metabolic stability and binding selectivity .
Comparison with Similar Compounds
Similar Compounds:
- Trifluoromethylated Compounds : Compounds containing the trifluoromethyl (CF3) group are well-accepted in medicinal chemistry for their enhanced biological properties .
- Difluoromethylated Compounds : Compounds with the difluoromethyl (CF2H) group are known for their lipophilic hydrogen bond donor characteristics and can serve as bioisosteres for thiols, alcohols, and amines .
Uniqueness: 2,3-Difluoro-2-(heptafluoropropyl)-3-(trifluoromethyl)oxirane is unique due to its combination of multiple fluorine atoms and the specific arrangement of fluoroalkyl groups. This unique structure imparts distinct chemical properties that make it valuable in various applications, particularly in enhancing the biological properties of drug molecules .
Properties
CAS No. |
71917-16-3 |
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Molecular Formula |
C6F12O |
Molecular Weight |
316.04 g/mol |
IUPAC Name |
2,3-difluoro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)oxirane |
InChI |
InChI=1S/C6F12O/c7-1(8,2(9,10)5(13,14)15)3(11)4(12,19-3)6(16,17)18 |
InChI Key |
PPFIBNJINOQVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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